Acetytastragaloside Trypanocidal Potency: 3- to 5-Fold Higher Activity vs. Astragaloside I and II Against T. brucei rhodesiense
In a direct head-to-head in vitro study, acetytastragaloside I demonstrated significantly higher potency against Trypanosoma brucei rhodesiense than the co-isolated astragaloside analogs. Acetytastragaloside I (IC₅₀ 9.5 μg/mL) was approximately 3-fold more potent than astragaloside I (IC₅₀ 28.9 μg/mL) and 5-fold more potent than astragaloside II (IC₅₀ 48.1 μg/mL) [1]. The study also reported that acetytastragaloside I was lethal to T. cruzi with an IC₅₀ of 5.0 μg/mL .
| Evidence Dimension | In vitro trypanocidal activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ 9.5 μg/mL (T. brucei rhodesiense); IC₅₀ 5.0 μg/mL (T. cruzi) |
| Comparator Or Baseline | Astragaloside I: IC₅₀ 28.9 μg/mL; Astragaloside II: IC₅₀ 48.1 μg/mL; Astragaloside IV: IC₅₀ >90 μg/mL |
| Quantified Difference | Acetytastragaloside I is 3.0-fold more potent than astragaloside I and 5.1-fold more potent than astragaloside II against T. brucei rhodesiense. |
| Conditions | In vitro antiprotozoal assay; T. brucei rhodesiense STIB 900 strain; 72-hour incubation; Alamar Blue readout |
Why This Matters
This head-to-head potency advantage justifies selecting acetytastragaloside over its non-triacetylated analogs for antiprotozoal screening or trypanosomiasis research.
- [1] Caliş I, Koyunoğlu S, Yeşilada A, Brun R, Rüedi P, Taşdemir D. Antitrypanosomal cycloartane glycosides from Astragalus baibutensis. Chem Biodivers. 2006;3(8):923-9. View Source
